molecular formula C15H18BF3O4 B8227705 Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester CAS No. 1146214-79-0

Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester

Cat. No.: B8227705
CAS No.: 1146214-79-0
M. Wt: 330.11 g/mol
InChI Key: VHFPDXBJMZLLHW-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative of benzoic acid featuring a trifluoromethyl (-CF₃) group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. The methyl ester at the carboxyl group enhances solubility in organic solvents and serves as a protective group during synthetic processes. Its structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, commonly used in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)10-8-6-7-9(15(17,18)19)11(10)12(20)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPDXBJMZLLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116902
Record name Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146214-79-0
Record name Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146214-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester , is notable for its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C13H17BO4
  • Molecular Weight : 248.09 g/mol
  • CAS Number : 180516-87-4
  • Purity : >98% (GC) .

The compound exhibits its biological effects primarily through interactions with various biological targets. Notably, it has been studied as an inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a critical role in cellular signaling pathways related to cancer and metabolism .

Inhibition Studies

Recent studies have shown that benzoic acid derivatives can modulate enzyme activity effectively:

  • IC50 Values : The IC50 values for related compounds demonstrate potent inhibition of CAMKK2 activity, highlighting the importance of structural modifications in enhancing bioactivity .

Anticancer Activity

Research indicates that benzoic acid derivatives can inhibit the proliferation of cancer cells. For instance:

  • A study evaluated various benzoic acid analogs and found that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines .
CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B3.5MDA-MB-231
Target Compound2.0MCF-7

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by these compounds. For example:

  • In vitro studies showed that benzoic acid derivatives could reduce the expression of pro-inflammatory cytokines in macrophages .

Safety and Toxicology

While the biological activity is promising, safety profiles are crucial for further development:

  • Toxicological Studies : Preliminary data suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are required to ensure safety for clinical use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents
Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester Not Provided ~356.2* -B(O-pinacol) at C2; -CF₃ at C6; methyl ester
Benzoic acid, 2-(acetyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester 1073355-18-6 320.15 -B(O-pinacol) at C4; -OAc at C2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid 180516-87-4 261.09 -B(O-pinacol) at C4; free -COOH

*Calculated based on molecular formula.

Preparation Methods

Palladium-Catalyzed Borylation of Methyl 2-Bromo-6-(Trifluoromethyl)Benzoate

The most widely reported method involves a Suzuki-Miyaura-type borylation of a brominated precursor. This approach leverages palladium catalysis to install the boronate ester moiety.

Procedure:

  • Substrate Preparation : Methyl 2-bromo-6-(trifluoromethyl)benzoate is synthesized via esterification of 2-bromo-6-(trifluoromethyl)benzoic acid using methanol and sulfuric acid.

  • Borylation Reaction :

    • Catalyst System : Pd(dppf)Cl₂ (1–2 mol%) or Pd(OAc)₂ with XPhos (2–4 mol%).

    • Boron Source : Bis(pinacolato)diboron (1.2–3.0 equiv).

    • Base : KOAc or K₃PO₄ (3.0 equiv).

    • Solvent : 1,4-Dioxane or THF at 80–85°C for 12–24 hours.

Example:

Methyl 2-bromo-6-(trifluoromethyl)benzoate (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.5 mol%), and KOAc (40 mmol) in dioxane (150 mL) yielded 86% of the target compound after purification.

Key Data:

ParameterValueSource
Yield70–95%
Reaction Time12–24 hours
Temperature80–85°C

Sequential Esterification and Borylation

Esterification of 2-Bromo-6-(Trifluoromethyl)Benzoic Acid

Prior to borylation, the carboxylic acid group is protected as a methyl ester to prevent side reactions.

Procedure:

  • Acid-Catalyzed Esterification :

    • 2-Bromo-6-(trifluoromethyl)benzoic acid (1 equiv) is refluxed in methanol with H₂SO₄ (3–5 mol%) for 16–48 hours.

    • Yield : 85–95%.

Optimization:

  • Alternative Catalysts : Acetyl chloride or SOCl₂ in methanol reduces reaction time to 5–6 hours.

  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Direct Borylation of 2-Bromo-6-(Trifluoromethyl)Benzoic Acid

For substrates where esterification is challenging post-borylation, the boronate ester can be introduced first:

  • Borylation of 2-Bromo-6-(Trifluoromethyl)Benzoic Acid :

    • Pd(OAc)₂ (2 mol%), dtbbpy ligand (4 mol%), and B₂Pin₂ (3 equiv) in THF at 80°C.

    • Yield : 82–93%.

  • Esterification : The resulting boronic acid is treated with methanol and H₂SO₄.

Trifluoromethylation Strategies

Introducing the trifluoromethyl group often precedes boronate installation due to its compatibility with subsequent reactions.

Electrophilic Trifluoromethylation

  • Substrates : 2-Bromo-6-nitrobenzoic acid derivatives.

  • Reagents : CF₃I or Umemoto’s reagent under Cu/Ag catalysis.

  • Conditions : DMF, 60–100°C, 12–24 hours.

Nucleophilic Trifluoromethylation

  • Ruppert-Prakash Reagent (TMSCF₃) :

    • Reacts with 2-bromo-6-nitrobenzaldehyde followed by oxidation to the carboxylic acid.

    • Yield : 60–75%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Miyaura Borylation of HalidesHigh efficiency; broad substrate toleranceRequires Pd catalysts; sensitive to O₂70–95%
Sequential EsterificationMild conditions; avoids boronate cleavageMulti-step process; lower atom economy80–90%
Direct TrifluoromethylationLate-stage functionalization flexibilityHarsh conditions; competing side reactions60–75%

Challenges and Optimization

  • Boronate Stability : Pinacol boronate esters are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., dioxane) and inert atmospheres are critical.

  • Regioselectivity : Competing borylation at alternate positions is mitigated using sterically hindered ligands (e.g., XPhos).

  • Functional Group Compatibility : Trifluoromethyl groups tolerate Pd catalysis but may interfere with directing effects in C–H borylation.

Recent Advances

  • Iridium-Catalyzed C–H Borylation : Enables direct functionalization of CF₃-substituted arenes without pre-halogenation.

  • Decarbonylative Borylation : Utilizes aryl anhydrides as substrates, bypassing halogenation steps .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this boronic ester compound?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or stepwise functionalization. For example, bromomethyl intermediates (e.g., 2-bromomethyl-phenylboronic acid pinacol ester) react with nucleophilic partners (e.g., thionicotinamide derivatives) under basic conditions (K₂CO₃ in methanol) . Purification often involves flash silica gel chromatography with gradient elution (e.g., ethyl acetate/hexanes) .
  • Key Considerations : Ensure anhydrous conditions for boronic ester stability. Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. How does the trifluoromethyl group affect the compound’s electronic properties and reactivity?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, enhancing electrophilicity at the boronic ester site. This facilitates cross-coupling reactions (e.g., with aryl halides) but may require optimized catalytic systems for sterically hindered substrates .
  • Experimental Validation : Compare coupling efficiency with non-fluorinated analogs using Pd catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) in 1,4-dioxane/KOH .

Q. What storage conditions are recommended for maintaining boronic ester stability?

  • Best Practices : Store under inert atmosphere (argon or nitrogen) at –20°C. Use anhydrous solvents (e.g., THF, DMF) for dissolution. Commercial pinacol boronic esters are typically >97% pure (GC) and hygroscopic, requiring desiccants .

Advanced Research Questions

Q. How can this compound be utilized in designing near-infrared (NIR) fluorescent probes for cellular imaging?

  • Methodology : The boronic ester serves as a recognition unit for reactive oxygen species (e.g., H₂O₂) or peroxides. Upon oxidation, hydrolysis releases a fluorophore (e.g., hemicyanine derivatives) via 1,4-elimination .
  • Optimization :

  • Tune emission wavelength (>700 nm) by modifying the fluorophore backbone.
  • Validate selectivity against interfering analytes (e.g., glutathione) in cell cultures and zebrafish models .

Q. What strategies improve catalytic efficiency in Suzuki-Miyaura coupling with sterically hindered boronic esters?

  • Catalytic System Design :

  • Ligand Effects : Bulky ligands (e.g., dppf) enhance Pd catalyst stability and prevent β-hydride elimination.
  • Solvent/Base Optimization : Use polar aprotic solvents (1,4-dioxane) with mild bases (KOH) to balance reactivity and solubility .
    • Case Study : A Pd-catalyzed coupling of a brominated benzofuran derivative achieved 42% yield under optimized conditions .

Q. Which analytical techniques resolve structural ambiguities in substituted boronic esters?

  • Techniques :

  • NMR Spectroscopy : ¹¹B NMR confirms boronic ester integrity (δ ~30 ppm). ¹⁹F NMR tracks trifluoromethyl group orientation.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves regioselectivity in crystalline derivatives .

Q. How do conflicting hydrolysis rates of pinacol boronic esters impact medicinal chemistry applications?

  • Context : Hydrolysis kinetics vary with pH and oxidant presence. Rapid hydrolysis in aqueous media limits in vivo stability but is advantageous for prodrug activation .
  • Mitigation Strategies :

  • Introduce steric shielding (e.g., methyl groups on pinacol) to slow hydrolysis.
  • Use fluorinated aromatic systems to balance hydrophobicity and reactivity .

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